REACTION_CXSMILES
|
C([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH:10](C(NC(C)(C)C)=O)[CH2:9]1)=O)(C)(C)C.C(OC([NH:31][C@@H](CC1C=CC=CC=1)[C@@H]1OC1)=O)C1C=CC=CC=1>C(O)(C)C>[N:8]1([C:6]([NH2:31])=[O:5])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1
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Name
|
|
Quantity
|
0.395 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NCC1)C(=O)NC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.413 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N[C@H]([C@H]1CO1)CC1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 72 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
to give a brown semi-solid material which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |